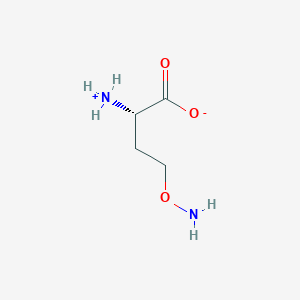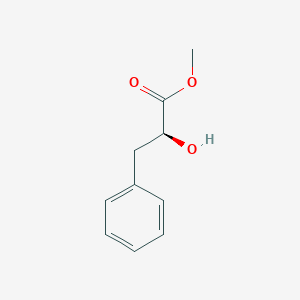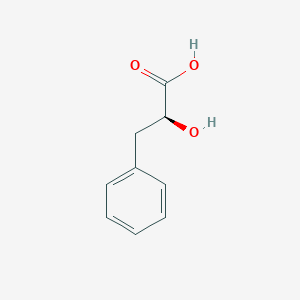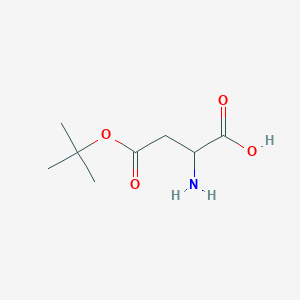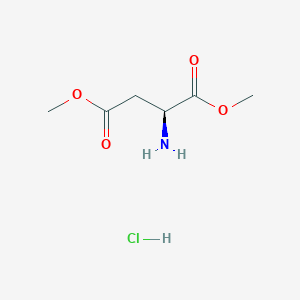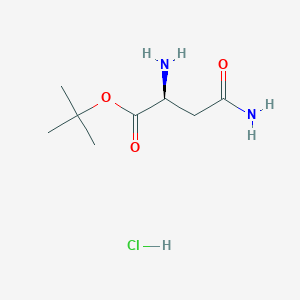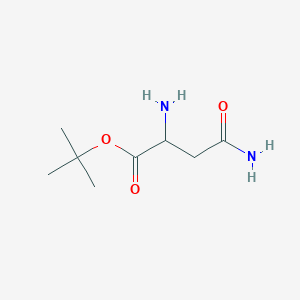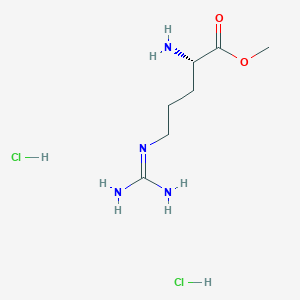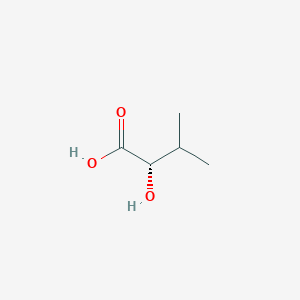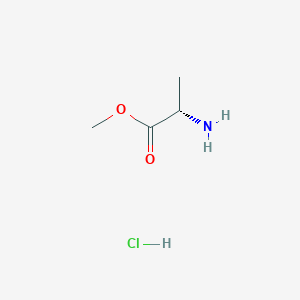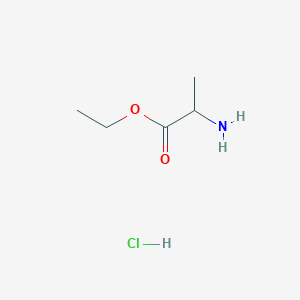
Indol-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl indole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . The molecular formula of Ethyl indole-5-carboxylate is C11H11NO2 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated . This method involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol .Molecular Structure Analysis
The molecular structure of Ethyl indole-5-carboxylate is available as a 2d Mol file or as a computed 3d SD file . The molecular formula is C11H11NO2 and it has an average mass of 189.210 Da .Chemical Reactions Analysis
The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .Physical And Chemical Properties Analysis
Ethyl indole-5-carboxylate has a melting point of 96.5-97.5 °C, a predicted boiling point of 342.4±15.0 °C, and a predicted density of 1.210±0.06 g/cm3 . It should be stored in a sealed, dry place at room temperature .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de « Indol-5-carboxylate d'éthyle », en mettant l'accent sur des applications uniques :
Synthèse d'oxazino[4,3-a]indoles
L'this compound sert de réactif dans la synthèse d'oxazino[4,3-a]indoles par le biais de réactions d'addition-cyclisation en cascade. Ce processus est important dans la création de composés ayant des propriétés pharmacologiques potentielles .
Antagonistes du récepteur cannabinoïde CB1
Il est utilisé dans la préparation d'indolecarboxamides, qui agissent comme des antagonistes des récepteurs cannabinoïdes CB1. Ces récepteurs sont une cible pour le développement de médicaments dans le traitement de diverses affections telles que la douleur, l'obésité et les troubles neurologiques .
Agents anti-inflammatoires et analgésiques
Le composé est également un réactif pour la préparation d'acides indole-3-propioniques, qui possèdent des propriétés anti-inflammatoires et analgésiques. Cette application est cruciale dans le développement de nouveaux médicaments contre la douleur .
Acylation de Friedel-Crafts
L'this compound est impliqué dans des réactions d'acylation de Friedel-Crafts avec le chlorure de nitrobenzoyle. Cette réaction est utilisée pour synthétiser diverses cétones aromatiques, qui sont précieuses dans différentes industries chimiques .
Agents anti-prolifératifs et anti-inflammatoires
Les dérivés d'indole sont synthétisés à l'aide d'this compound comme réactif pour créer des dérivés de la curcumine qui présentent des activités anti-prolifératives et anti-inflammatoires. Ces dérivés sont explorés pour leur utilisation potentielle en thérapie du cancer et en traitement de l'inflammation .
Activités biologiques
Les dérivés d'indole, y compris l'this compound, présentent diverses propriétés biologiquement vitales et sont utilisés dans les traitements des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain .
Mécanisme D'action
Target of Action
Ethyl indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have various biological activities, as mentioned above .
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be useful in developing new therapeutic derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting a potential mechanism of action .
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, an essential amino acid .
Propriétés
IUPAC Name |
ethyl 1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXPRWCJESNIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450838 | |
| Record name | Ethyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32996-16-0 | |
| Record name | Ethyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data was used to confirm the structure of Ethyl 3-formylindole-5-carboxylate, and what does this tell us about the intermediate, Ethyl indole-5-carboxylate?
A1: The research abstract states that the structure of Ethyl 3-formylindole-5-carboxylate was confirmed using 1H NMR, IR, and MS []. While the specific data is not provided, this indicates that the researchers used these techniques to verify the presence of specific functional groups and the overall structure of the final product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

